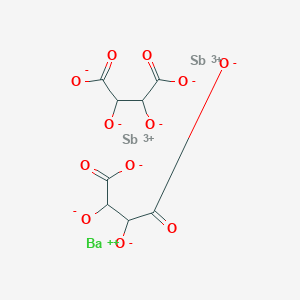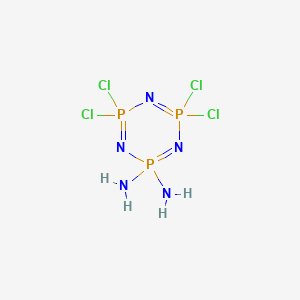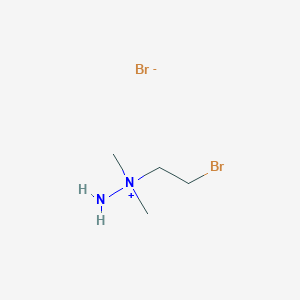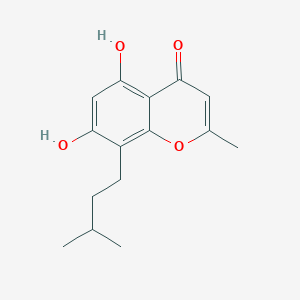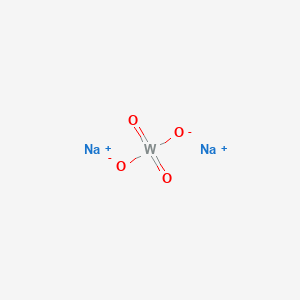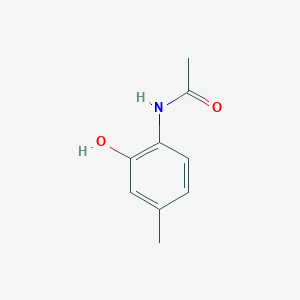
N-(2-羟基-4-甲基苯基)乙酰胺
描述
N-(2-hydroxy-4-methylphenyl)acetamide is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Its synthesis and characterization have been the subject of several studies, aiming to understand its properties and potential applications.
Synthesis Analysis
The synthesis of N-(2-hydroxy-4-methylphenyl)acetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. A notable example is the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, synthesized through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding the compound with high efficiency (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis of N-(2-hydroxy-4-methylphenyl)acetamide and similar compounds is crucial for understanding their chemical behavior. Techniques such as IR, MS, NMR, and X-ray crystallography have been employed to characterize the structure of synthesized compounds. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy and X-ray single-crystal analysis (Nikonov et al., 2016).
Chemical Reactions and Properties
N-(2-hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including silylation and carbonylation. Silylation reactions, for instance, have been studied to understand the formation and properties of silylated derivatives (Lazareva et al., 2017). Moreover, catalytic systems for the reductive carbonylation of nitrobenzene to form related acetamide derivatives have been developed, showcasing the potential for efficient synthesis of such compounds (Vavasori et al., 2023).
科学研究应用
-
Proteomics Research : This compound is available for purchase for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The specific application of this compound in proteomics research is not detailed in the source.
-
Synthesis of Plasticizers : Acetamides, a class of compounds to which “N-(2-hydroxy-4-methylphenyl)acetamide” belongs, are commonly used in syntheses as plasticizers . Plasticizers are additives that increase the plasticity or fluidity of a material.
-
Biological Potential of Indole Derivatives : While not directly related to “N-(2-hydroxy-4-methylphenyl)acetamide”, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that other compounds with similar structures might also have diverse biological activities.
-
Chemical Synthesis : Acetamides, a class of compounds to which “N-(2-hydroxy-4-methylphenyl)acetamide” belongs, are commonly used in syntheses as plasticizers . Amination is the process of adding an amine group to a molecule and can be a powerful method of reducing functional groups .
-
Pharmacological Activities : A literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework revealed that these compounds have diverse pharmacological activities . This suggests that “N-(2-hydroxy-4-methylphenyl)acetamide” might also have potential pharmacological applications.
-
Proteomics Research : This compound is available for purchase for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The specific application of this compound in proteomics research is not detailed in the source.
安全和危害
属性
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPAACTHAQQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065449 | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)acetamide | |
CAS RN |
13429-10-2 | |
| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

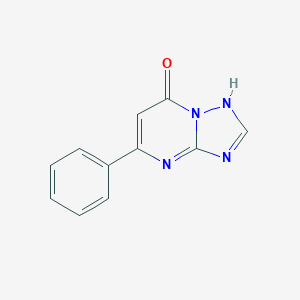
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
